2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-ethylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-4-3-6-7(12)5-10-8(9)11-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEOPAASGKDZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=NC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable pyrrole derivative with a chloro-substituted pyrimidine precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the pyrrolopyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the compound to its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions at the chlorine or ethyl positions can be achieved using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like ammonia or amines, electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Substituted derivatives with different functional groups at the chlorine or ethyl positions.
Scientific Research Applications
Antitumor Activity
Research indicates that 2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine exhibits significant antitumor properties , particularly in targeting microtubules. Studies have shown that derivatives of this compound can inhibit cancer cell growth by disrupting microtubule dynamics, making it a candidate for further development in cancer therapy .
Case Study:
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, a study revealed that treatment with this compound led to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing Bcl-2 levels, indicating its potential as an anticancer agent .
Kinase Inhibition
This compound has also shown promise as an inhibitor of specific kinases , including Akt and S6K kinases, which are implicated in various cancers. Inhibition of these kinases may prevent tumor growth and survival .
Table 1: Kinase Inhibition Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Akt | TBD | |
| Sunitinib | Various | 261 | Comparative |
| Erlotinib | EGFR | TBD | Comparative |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding modes and affinities of this compound with various biological targets. These studies provide insights into its mechanism of action as an antitumor agent and suggest potential interactions with tubulin and other proteins involved in cell division .
Mechanism of Action
The mechanism by which 2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the target enzyme and preventing its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to disease progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Cytotoxicity and Pharmacokinetics
(a) Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (C₆H₃Cl₂N₃, MW: 188.01) exhibits a cytotoxicity (CC₅₀) of 6.0 μM against L1210 leukemia cells.
- Its thieno[3,2-d]pyrimidine analog, 2,4-dichloro-thienopyrimidine, shows significantly higher cytotoxicity (CC₅₀ = 0.32 μM) in the same cell line .
- Key Insight: The pyrrolo core reduces cellular toxicity compared to thieno analogs, making it a preferable scaffold for drug development .
(b) Ethyl vs. Methyl Substitution at N5
- 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (C₇H₆ClN₃, MW: 167.60) shares structural similarity with the ethyl derivative but has a methyl group at N4.
- The ethyl group in the target compound increases lipophilicity (logP ~1.8 vs.
- Safety : The methyl analog has higher acute toxicity (H301: toxic if swallowed; H311: skin toxicity; H331: respiratory hazard) compared to the ethyl variant (H315/H319) .
(c) Chlorine Substitution Patterns
- 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (C₈H₇Cl₂N₃, MW: 216.07) introduces a second chlorine at position 4, enhancing electrophilicity and reactivity for cross-coupling reactions .
Biological Activity
2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, reviewing its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through various methods, typically involving the cyclization of pyrimidine derivatives. The synthesis often employs starting materials that allow for the introduction of the chloro and ethyl groups at specific positions on the pyrrolo-pyrimidine framework.
Synthesis Pathway
The synthetic pathway generally includes:
- Formation of the pyrimidine core : Initial reactions may involve condensation reactions between appropriate amines and carbonyl compounds.
- Chlorination and Ethylation : Subsequent steps introduce the chloro and ethyl substituents, often using chlorinating agents and alkylating agents under controlled conditions.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with various molecular targets:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cancer signaling pathways. For instance, it targets the EPH receptor family, which is implicated in tumor progression and metastasis .
- Antitumor Effects : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on A431 vulvar epidermal carcinoma cells. It was found to significantly reduce cell proliferation, migration, and invasion .
- Inflammation and Immune Response : Another investigation into its effects on immune cell function revealed that it could modulate inflammatory responses by inhibiting certain pathways related to cytokine production .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step approach is commonly employed. First, cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate (prepared via coupling reactions) forms the pyrrolo[3,2-d]pyrimidine core. Subsequent chlorination (e.g., using POCl₃ or SOCl₂) introduces the chlorine substituent at the 2-position. Ethylation at the 5-position typically involves alkylation reactions with ethyl halides under basic conditions. Optimization includes controlling temperature (reflux conditions for cyclization) and stoichiometric ratios of chlorinating agents to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ^1H/^13C NMR : Essential for confirming substitution patterns. For example, the ethyl group’s protons appear as a triplet (~1.3 ppm) and quartet (~4.2 ppm), while aromatic protons in the pyrrolo-pyrimidine ring show distinct splitting due to heteroaromatic coupling .
- X-ray Crystallography : Resolves spatial arrangement and validates regiochemistry. SHELX software is widely used for structure refinement, particularly for handling disorder in alkyl/aryl substituents (common in ethylated analogs) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., C₈H₈ClN₃ requires m/z 181.04) .
Q. What physicochemical properties influence its reactivity in downstream applications?
- Key Properties :
- Solubility : Limited aqueous solubility due to the fused aromatic system; polar aprotic solvents (DMF, DMSO) are preferred for reactions.
- Stability : Hydrolytically sensitive at the C-Cl bond under acidic/basic conditions, requiring inert atmospheres for storage .
- Electrophilicity : The 2-chloro substituent is a reactive site for nucleophilic substitution (e.g., Suzuki couplings) .
Advanced Research Questions
Q. How do substituent positions (e.g., 2-chloro vs. 4-chloro) impact structure-activity relationships (SAR) in kinase inhibitor design?
- Analysis : Chlorine at the 2-position enhances steric hindrance near the ATP-binding pocket of kinases, improving selectivity. For example, analogs with 2-chloro substitution show higher VEGFR2 inhibition (IC₅₀ = 50 nM) compared to 4-chloro derivatives (IC₅₀ = 120 nM). Ethylation at the 5-position increases lipophilicity, aiding membrane permeability .
Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?
- Challenges & Solutions :
- Disorder in Ethyl Groups : Ethyl substituents often exhibit rotational disorder. Using low-temperature (100 K) data collection and SHELXL refinement with PART instructions improves model accuracy .
- Polymorphism : Solvent choice (e.g., ethanol/water mixtures) and slow evaporation techniques yield stable monoclinic or orthorhombic crystal forms .
Q. How can computational modeling predict regioselectivity in halogenation reactions of pyrrolo-pyrimidines?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic aromatic substitution (EAS) sites. The 2-position is favored due to lower activation energy (ΔΔG‡ = 8.2 kcal/mol) compared to the 4-position (ΔΔG‡ = 12.1 kcal/mol). Molecular docking further validates reactivity trends in biological contexts .
Q. What mechanisms underlie its anti-inflammatory or antiviral activity in TLR7 agonist studies?
- Mechanistic Insight : The compound’s planar structure allows intercalation into TLR7’s hydrophobic binding cleft, triggering MyD88-dependent signaling. Ethylation enhances binding affinity (Kd = 0.8 μM) by filling a subpocket lined with Leu555 and Phe556 residues. Chlorine at the 2-position stabilizes a π-stacking interaction with Tyr356 .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Resolution Strategies :
- Assay Standardization : Ensure consistent thioflavin-T (ThT) fluorescence protocols for amyloid-β aggregation studies (e.g., pH 7.4, 37°C).
- Control for Purity : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts like 4-chloro isomers .
- Statistical Validation : Apply ANOVA to compare replicate datasets (e.g., n ≥ 3) from independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
